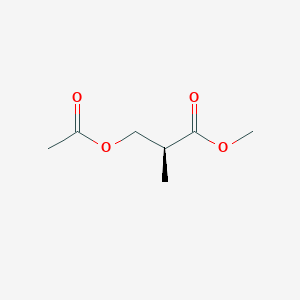
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- is an ester compound with a complex structure. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular ester is a derivative of propanoic acid and is used in various scientific and industrial applications.
Preparation Methods
The preparation of esters, including propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)-, typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Esters like propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- undergo various chemical reactions. One common reaction is hydrolysis, where the ester is split into a carboxylic acid and an alcohol. This can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst, resulting in the formation of a carboxylic acid and an alcohol .
Scientific Research Applications
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- has various applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a solvent in various reactions . In biology and medicine, esters are often used in the formulation of pharmaceuticals and as intermediates in the synthesis of active compounds . In the industry, esters are used as plasticizers, solvents, and in the production of fragrances and flavors .
Mechanism of Action
The mechanism of action of propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context in which the ester is used, such as in pharmaceuticals or industrial applications .
Comparison with Similar Compounds
Propanoic acid, 3-(acetyloxy)-2-methyl-, methyl ester, (2S)- can be compared with other similar esters such as propanoic acid, 3-phenoxy-, methyl ester, and propanoic acid, 3-methoxy-, methyl ester . These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, propanoic acid, 3-phenoxy-, methyl ester is used in the production of fragrances, while propanoic acid, 3-methoxy-, methyl ester is used as a solvent .
Properties
CAS No. |
73295-10-0 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl (2S)-3-acetyloxy-2-methylpropanoate |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
ZMMWILJMWMZNCG-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](COC(=O)C)C(=O)OC |
Canonical SMILES |
CC(COC(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


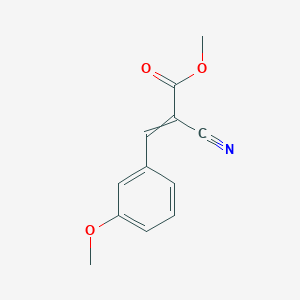
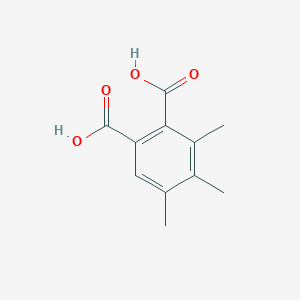
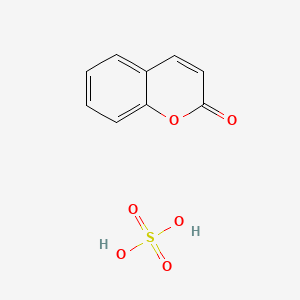
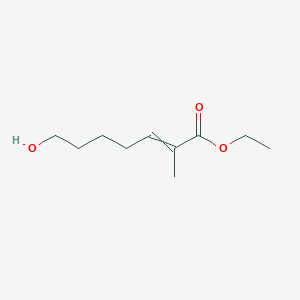
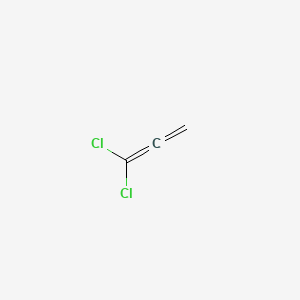
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)

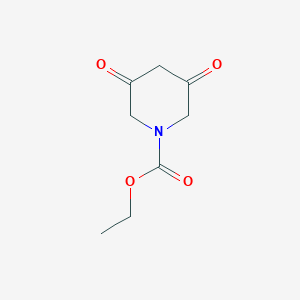
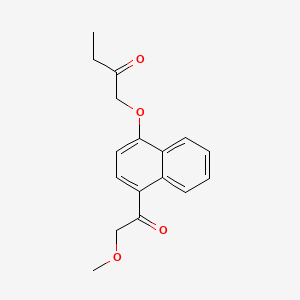
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
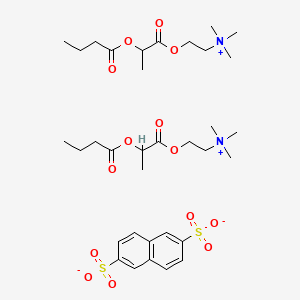
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)


